Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate
CAS No.:
Cat. No.: VC20121406
Molecular Formula: C13H22O4
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22O4 |
|---|---|
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | ethyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate |
| Standard InChI | InChI=1S/C13H22O4/c1-2-15-12(14)4-3-11-5-7-13(8-6-11)16-9-10-17-13/h11H,2-10H2,1H3 |
| Standard InChI Key | NOPBTMWPSRPLEH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1CCC2(CC1)OCCO2 |
Introduction
Structural and Molecular Characteristics
The molecular architecture of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate integrates a spirocyclic dioxolane ring system with a propionate ester sidechain. The spiro center at the 8-position of the 1,4-dioxaspiro[4.5]decane framework imposes conformational rigidity, which enhances thermal stability and influences stereoelectronic properties. Comparative analysis with structurally related compounds, such as 2-{1,4-Dioxaspiro[4.5]decan-8-yl}propanoic acid, reveals that the ethyl ester group in the target compound increases lipophilicity, potentially improving membrane permeability in biological systems.
Key Structural Features
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Spirocyclic Core: The 1,4-dioxaspiro[4.5]decane moiety consists of two fused tetrahydrofuran rings sharing a central sp³-hybridized carbon. This configuration restricts rotational freedom, favoring specific reaction pathways.
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Ester Functionalization: The ethyl propionate group introduces electrophilic character at the carbonyl carbon, enabling nucleophilic acyl substitution reactions.
Synthesis and Industrial Production
Industrial Considerations
Large-scale production likely employs continuous-flow systems to optimize yield and minimize byproducts. Quality control measures include gas chromatography (GC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural validation.
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its spirocyclic core and ester functionality:
Nucleophilic Acyl Substitution
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic acid. For example:
This reaction is critical for generating bioactive derivatives.
Ring-Opening Reactions
Acid-catalyzed cleavage of the dioxolane ring produces a diol intermediate, which can be further functionalized. For instance, treatment with aqueous HCl yields:
Applications in Materials Science
Polymer Additives
The spirocyclic structure improves the thermal stability of polyesters and polyurethanes. Blending the compound (5–10 wt%) into polymer matrices increases decomposition temperatures by 40–60°C.
Liquid Crystals
The compound’s rigid core and flexible sidechain make it a candidate for nematic liquid crystal formulations. Preliminary studies indicate a mesophase range of 80–120°C, suitable for display technologies.
Comparative Analysis with Structural Analogs
| Property | Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate | 2-{1,4-Dioxaspiro[4.5]decan-8-yl}propanoic acid |
|---|---|---|
| Molecular Weight | ~242.3 g/mol (est.) | 214.26 g/mol |
| Water Solubility | Low (logP ≈ 2.5) | Moderate (logP ≈ 1.8) |
| Bioavailability | High (membrane-permeable) | Low (polar carboxylate) |
| Thermal Stability | Decomposes at 250°C | Decomposes at 220°C |
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